molecular formula C15H11ClN4OS B12036935 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-35-2

3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036935
CAS No.: 478254-35-2
M. Wt: 330.8 g/mol
InChI Key: QFMFTZZSXAUUED-AHEHSYJASA-N
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Description

5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common starting materials might include 2-chlorobenzaldehyde, furfural, and hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They might be used in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, such compounds can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various substitutions.

    5-(2-chlorophenyl)-1,2,4-triazole: A simpler analog with a chlorophenyl group.

    4-(2-furyl)-1,2,4-triazole: A compound with a furyl group attached to the triazole ring.

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class, which has garnered attention for its diverse biological activities. The presence of a triazole ring and a thione group in its structure suggests potential for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C15H11ClN4OSC_{15}H_{11}ClN_{4}OS. The structural features include:

  • A triazole ring , which is known for its biological significance.
  • A furan moiety , which can enhance biological activity through various mechanisms.
  • A chlorophenyl group , contributing to the compound's lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and thione functionalities exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of triazole-thiones can inhibit the proliferation of various cancer cell lines. One study reported that a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
  • The incorporation of the furan group in this specific compound may enhance its cytotoxicity by promoting apoptosis in cancer cells through multiple pathways.

Antimicrobial Properties

Triazole-thiones have also been explored for their antimicrobial activities:

  • Compounds within this class have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes necessary for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-thiones has been documented:

  • Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their applicability in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation
    • A series of triazole derivatives were synthesized and evaluated for anticancer activity against several cell lines using the XTT assay. Results indicated that modifications in the structure significantly influenced their effectiveness, with certain derivatives exhibiting potent dual anticancer activity .
  • Antimicrobial Screening
    • In a comparative study, various triazole-thiones were tested against standard bacterial strains. Results showed that certain derivatives had comparable or superior activity to conventional antibiotics, indicating their potential as alternative therapeutic agents .

Synthesis and Mechanism

The synthesis of this compound typically involves cyclization reactions where thiosemicarbazides react with aldehydes to form the desired triazole structure. The reaction conditions are crucial for achieving high yields and purity.

Comparative Analysis

A table summarizing similar compounds and their biological activities is provided below:

Compound NameStructureUnique Features
4-Amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thioneStructureExhibits strong antioxidant activity.
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneStructureKnown for its anticancer properties.
3-(furan-2-carboxylic acid)-1H-1,2,4-triazoleStructureDisplays anti-inflammatory effects.

Properties

CAS No.

478254-35-2

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-13-8-2-1-7-12(13)14-18-19-15(22)20(14)17-9-3-5-11-6-4-10-21-11/h1-10H,(H,19,22)/b5-3+,17-9+

InChI Key

QFMFTZZSXAUUED-AHEHSYJASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3)Cl

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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